![molecular formula C15H10ClFO4 B6410787 2-(3-Chloro-4-methoxycarbonylphenyl)-4-fluorobenzoic acid, 95% CAS No. 1261935-48-1](/img/structure/B6410787.png)
2-(3-Chloro-4-methoxycarbonylphenyl)-4-fluorobenzoic acid, 95%
Overview
Description
2-(3-Chloro-4-methoxycarbonylphenyl)-4-fluorobenzoic acid (CMPFBA) is a synthetic organic compound that is used in a variety of scientific research applications. CMPFBA has wide-ranging effects on biochemical and physiological processes, making it a valuable tool for researchers.
Scientific Research Applications
2-(3-Chloro-4-methoxycarbonylphenyl)-4-fluorobenzoic acid, 95% has a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 3-chloro-4-methoxybenzoic acid, 4-chloro-3-methoxybenzoic acid, and 4-fluorobenzoic acid. It has also been used in the synthesis of drugs, such as 4-chloro-3-methoxybenzamide and 4-fluorobenzamide. 2-(3-Chloro-4-methoxycarbonylphenyl)-4-fluorobenzoic acid, 95% has also been used in the synthesis of polymers, such as poly(4-chloro-3-methoxybenzoic acid) and poly(4-fluorobenzoic acid).
Mechanism of Action
2-(3-Chloro-4-methoxycarbonylphenyl)-4-fluorobenzoic acid, 95% has a variety of effects on biochemical and physiological processes. It is known to inhibit the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of drugs. 2-(3-Chloro-4-methoxycarbonylphenyl)-4-fluorobenzoic acid, 95% also inhibits the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, 2-(3-Chloro-4-methoxycarbonylphenyl)-4-fluorobenzoic acid, 95% binds to the nuclear receptor PPAR-γ, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
2-(3-Chloro-4-methoxycarbonylphenyl)-4-fluorobenzoic acid, 95% has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer properties. It has also been shown to inhibit the growth of certain types of cancer cells, such as breast and prostate cancer cells. In addition, 2-(3-Chloro-4-methoxycarbonylphenyl)-4-fluorobenzoic acid, 95% has been shown to reduce the risk of heart disease by decreasing cholesterol levels and reducing inflammation.
Advantages and Limitations for Lab Experiments
2-(3-Chloro-4-methoxycarbonylphenyl)-4-fluorobenzoic acid, 95% has several advantages for laboratory experiments. It is inexpensive and readily available, making it a cost-effective option for researchers. It is also relatively stable, making it suitable for long-term experiments. However, 2-(3-Chloro-4-methoxycarbonylphenyl)-4-fluorobenzoic acid, 95% also has some limitations. It is a strong inhibitor of CYP2C9, so it should be used with caution in experiments involving drugs metabolized by this enzyme. In addition, 2-(3-Chloro-4-methoxycarbonylphenyl)-4-fluorobenzoic acid, 95% can bind to PPAR-γ, so it should be used with caution in experiments involving PPAR-γ agonists or antagonists.
Future Directions
There are a variety of potential future directions for 2-(3-Chloro-4-methoxycarbonylphenyl)-4-fluorobenzoic acid, 95% research. One potential direction is to further explore its anti-inflammatory and anti-cancer properties. Another potential direction is to investigate its effects on other enzymes and nuclear receptors, such as CYP2D6 and PPAR-α. In addition, further research could be done to explore the potential applications of 2-(3-Chloro-4-methoxycarbonylphenyl)-4-fluorobenzoic acid, 95% in drug synthesis and polymer synthesis. Finally, 2-(3-Chloro-4-methoxycarbonylphenyl)-4-fluorobenzoic acid, 95% could be studied for its potential therapeutic applications, such as its use as an anti-inflammatory or anti-cancer drug.
Synthesis Methods
2-(3-Chloro-4-methoxycarbonylphenyl)-4-fluorobenzoic acid, 95% can be synthesized using a two-step process. In the first step, 4-chloro-3-methoxybenzaldehyde is reacted with potassium carbonate to form 4-chloro-3-methoxybenzoic acid. In the second step, the resulting acid is reacted with 4-fluorobenzoyl chloride to form 2-(3-Chloro-4-methoxycarbonylphenyl)-4-fluorobenzoic acid, 95%. This two-step synthesis method is simple and efficient, making 2-(3-Chloro-4-methoxycarbonylphenyl)-4-fluorobenzoic acid, 95% a cost-effective option for scientific research.
properties
IUPAC Name |
2-(3-chloro-4-methoxycarbonylphenyl)-4-fluorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO4/c1-21-15(20)11-4-2-8(6-13(11)16)12-7-9(17)3-5-10(12)14(18)19/h2-7H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQYVUZZVXNLON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692003 | |
Record name | 3'-Chloro-5-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-methoxycarbonylphenyl)-4-fluorobenzoic acid | |
CAS RN |
1261935-48-1 | |
Record name | 3'-Chloro-5-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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